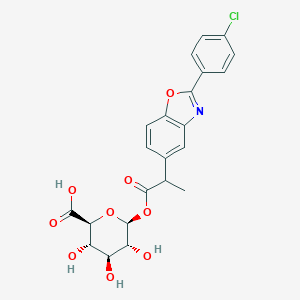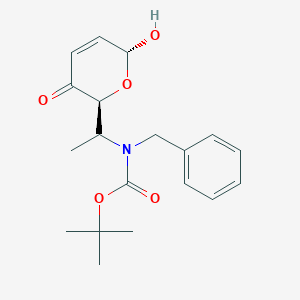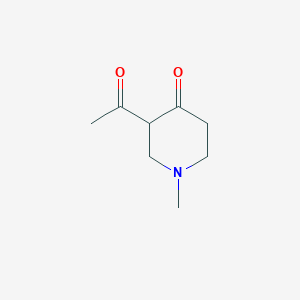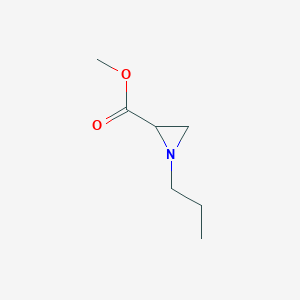
2-Ethyl-3-methylquinoxalin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-methylquinoxalin-5-amine (EMQA) is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. EMQA is a derivative of quinoxaline, which is a nitrogen-containing aromatic compound that has been extensively studied for its diverse biological activities. EMQA exhibits unique properties that make it a promising candidate for various research applications, including drug discovery, biochemistry, and biotechnology.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-methylquinoxalin-5-amine is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of enzymes involved in disease progression, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells. 2-Ethyl-3-methylquinoxalin-5-amine has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2-Ethyl-3-methylquinoxalin-5-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Ethyl-3-methylquinoxalin-5-amine can inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of enzymes involved in disease progression. 2-Ethyl-3-methylquinoxalin-5-amine has also been shown to have protective effects against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethyl-3-methylquinoxalin-5-amine has several advantages for use in laboratory experiments. It is a stable and relatively simple compound that can be easily synthesized in high purity. 2-Ethyl-3-methylquinoxalin-5-amine is also highly soluble in water, which makes it easy to work with in aqueous solutions. However, 2-Ethyl-3-methylquinoxalin-5-amine has some limitations, including its potential toxicity at high concentrations and its limited solubility in organic solvents.
Direcciones Futuras
There are several potential future directions for research on 2-Ethyl-3-methylquinoxalin-5-amine. One promising area is in the development of new drugs for the treatment of cancer and other diseases. 2-Ethyl-3-methylquinoxalin-5-amine has been shown to have significant activity against cancer cells in vitro, and further studies are needed to investigate its potential as a therapeutic agent in vivo. Another area of research is in the development of new biotechnological applications for 2-Ethyl-3-methylquinoxalin-5-amine, including the development of biosensors and other diagnostic tools. Finally, further studies are needed to investigate the potential toxicity and safety of 2-Ethyl-3-methylquinoxalin-5-amine, particularly at high concentrations.
Métodos De Síntesis
2-Ethyl-3-methylquinoxalin-5-amine can be synthesized through various methods, including the condensation of 2-ethyl-3-methylquinoxaline with hydroxylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 2-ethyl-3-methylquinoxaline with nitrous acid, followed by reduction with sodium borohydride. These methods have been reported to yield high purity 2-Ethyl-3-methylquinoxalin-5-amine with good yields.
Aplicaciones Científicas De Investigación
2-Ethyl-3-methylquinoxalin-5-amine has been extensively studied for its potential applications in scientific research. One of the most promising applications is in drug discovery, where 2-Ethyl-3-methylquinoxalin-5-amine has been shown to exhibit significant activity against various diseases, including cancer, diabetes, and neurodegenerative disorders. 2-Ethyl-3-methylquinoxalin-5-amine has also been used in biochemical and biotechnological research, where it has been shown to have a variety of effects on cellular processes, including the regulation of gene expression and the modulation of enzyme activity.
Propiedades
Número CAS |
126987-99-3 |
|---|---|
Nombre del producto |
2-Ethyl-3-methylquinoxalin-5-amine |
Fórmula molecular |
C11H13N3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2-ethyl-3-methylquinoxalin-5-amine |
InChI |
InChI=1S/C11H13N3/c1-3-9-7(2)13-11-8(12)5-4-6-10(11)14-9/h4-6H,3,12H2,1-2H3 |
Clave InChI |
WXAJZVAOPQVXSP-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC(=C2N=C1C)N |
SMILES canónico |
CCC1=NC2=CC=CC(=C2N=C1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)









